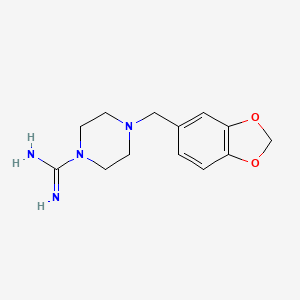

4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide

CAS No.:

Cat. No.: VC16398517

Molecular Formula: C13H18N4O2

Molecular Weight: 262.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N4O2 |

|---|---|

| Molecular Weight | 262.31 g/mol |

| IUPAC Name | 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidamide |

| Standard InChI | InChI=1S/C13H18N4O2/c14-13(15)17-5-3-16(4-6-17)8-10-1-2-11-12(7-10)19-9-18-11/h1-2,7H,3-6,8-9H2,(H3,14,15) |

| Standard InChI Key | CRHBZGWMAVQQAI-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=N)N |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidamide, systematically describes its structure: a piperazine ring substituted at the 1-position with a carboximidamide group () and at the 4-position with a 1,3-benzodioxol-5-ylmethyl substituent . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number (Free Base) | 46998-31-6 |

| SMILES | |

| InChIKey | CRHBZGWMAVQQAI-UHFFFAOYSA-N |

| Synonyms | SCHEMBL8332973, ALBB-022135 |

Three-Dimensional Conformation

X-ray crystallography of structurally analogous compounds, such as 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (piribedil), reveals that the benzodioxole moiety adopts an envelope conformation, with the methylene carbon deviating by 0.232 Å from the plane of the aromatic ring . While direct data for 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidamide is unavailable, molecular modeling suggests similar conformational flexibility, enabling interactions with biological targets .

Synthesis and Derivatives

Synthetic Routes

The compound is synthesized via nucleophilic substitution reactions, typically involving the coupling of a benzodioxole-containing alkyl halide with a piperazine-carboximidamide precursor. For example, triethylamine-catalyzed reactions between 5-chlorobenzo[d] dioxole and piperazine derivatives yield analogous structures . Commercial availability (95% purity) indicates established laboratory-scale protocols .

Salt Formation and Derivatives

The free base forms stable salts, enhancing solubility and bioavailability:

-

Hydrochloride Derivatives: Complex analogues like demonstrate modular functionalization at the carboximidamide group .

Physicochemical Properties

Experimental data for the free base remain sparse, but computational and derivative analyses provide insights:

| Property | Value/Description |

|---|---|

| Molecular Weight | 262.31 g/mol |

| LogP | Estimated 1.2–1.8 (moderate lipophilicity) |

| Hydrogen Bond Donors/Acceptors | 2/5 |

| Topological Polar Surface Area | 72.6 Ų |

The sulfate salt’s molecular weight increases to 360.36 g/mol, with altered solubility profiles suitable for pharmaceutical formulations .

Applications and Industrial Relevance

Research Use

The compound is available commercially for biochemical studies, reflecting its utility in medicinal chemistry and drug discovery . Its piperazine core serves as a scaffold for designing receptor-targeted agents.

Material Science

Benzodioxole groups contribute to UV stability and electron-rich aromatic systems, suggesting applications in organic electronics or polymer additives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume